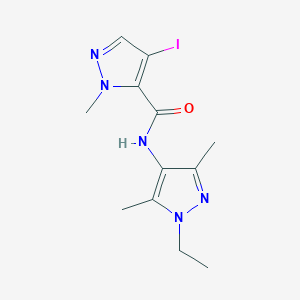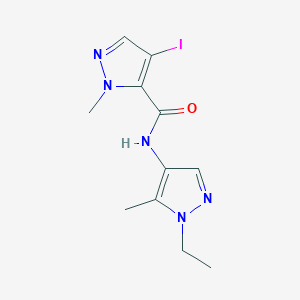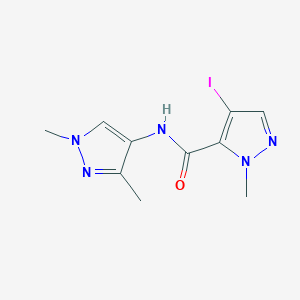![molecular formula C10H11IN6O2 B4376375 4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4376375.png)
4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including iodine, amide, and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent iodination and methylation steps are then employed to introduce the iodine and methyl groups, respectively. The final step involves the formation of the amide bond through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to form iodate or iodine(VII) oxide.
Reduction: : The iodine atom can be reduced to form iodide.
Substitution: : The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Amide Bond Formation: : The carboxamide group can participate in reactions to form other amides or peptides.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents like sodium thiosulfate (Na₂S₂O₃) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Amide Bond Formation: : Reagents like carbodiimides (e.g., DCC, EDC) and coupling agents (e.g., HATU) are commonly employed.
Major Products Formed
Oxidation: : Iodate (IO₃⁻) or iodine(VII) oxide (I₂O₅)
Reduction: : Iodide (I⁻)
Substitution: : Alkyl or aryl iodides
Amide Bond Formation: : Various amides or peptides
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential therapeutic applications, such as in the development of antileishmanial and antimalarial drugs.
Industry: : It can be used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other pyrazole derivatives and iodinated compounds, which may have different biological activities and applications. Some examples of similar compounds are:
4-iodo-1-methyl-1H-pyrazole-5-carboxamide
1-methyl-1H-pyrazole-3-carboxamide
4-[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino-1H-pyrazole-3-carboxylic acid
These compounds may differ in their substitution patterns, functional groups, and overall molecular structure, leading to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
4-[(4-iodo-2-methylpyrazole-3-carbonyl)amino]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN6O2/c1-16-4-6(7(15-16)9(12)18)14-10(19)8-5(11)3-13-17(8)2/h3-4H,1-2H3,(H2,12,18)(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAKADIYQULWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=NN2C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclopropyl-7-(difluoromethyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4376292.png)
![1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B4376296.png)
![4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4376304.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4376321.png)
![5-cyclopropyl-N-(3,5-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4376327.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(diisopropylamino)-1-methylethyl]acetamide](/img/structure/B4376332.png)
![5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-FURAMIDE](/img/structure/B4376335.png)
![{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4376337.png)
![2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE](/img/structure/B4376351.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4376355.png)
![2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ACETOHYDRAZIDE](/img/structure/B4376360.png)



